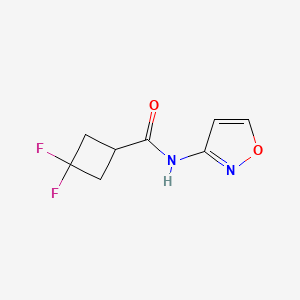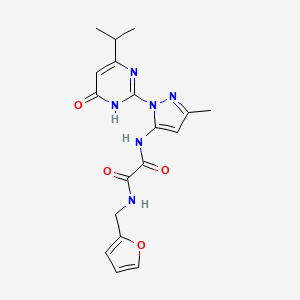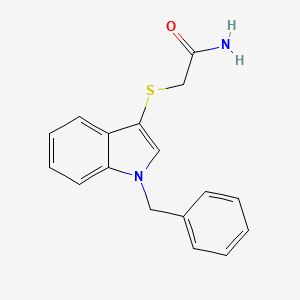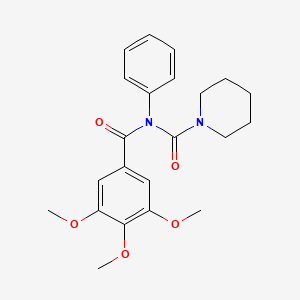
3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide, also known as DOCC, is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, including its ability to inhibit the activity of enzymes such as histone deacetylases (HDACs), which are involved in the regulation of gene expression. In
Wirkmechanismus
3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide is believed to inhibit the activity of HDACs by binding to the active site of the enzyme. This prevents the enzyme from removing acetyl groups from histones, leading to the increased acetylation of histones and the activation of gene expression. 3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide has been found to be selective for HDACs, with minimal inhibition of other enzymes.
Biochemical and Physiological Effects
3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide has been found to have various biochemical and physiological effects. In vitro studies have shown that 3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide inhibits the activity of HDACs, leading to the increased acetylation of histones and the activation of gene expression. In vivo studies have shown that 3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide has anti-inflammatory effects, as well as the potential to inhibit the growth and proliferation of cancer cells. 3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide has also been found to have neuroprotective effects, potentially making it a candidate for the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide has several advantages for lab experiments. It is a small molecule that is easily synthesized and purified, making it readily available for research purposes. 3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide has also been found to be selective for HDACs, with minimal inhibition of other enzymes. However, 3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications. 3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide also has limited solubility in water, which may affect its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide. One potential direction is the investigation of its potential applications in the treatment of cancer. 3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide has been found to inhibit the growth and proliferation of cancer cells, and further research could explore its use as a cancer therapy. Another potential direction is the investigation of 3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide's neuroprotective effects and its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. Additionally, more research is needed to fully understand 3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide's mechanism of action and its potential applications in epigenetic regulation.
Synthesemethoden
The synthesis of 3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide involves the reaction of 3,3-difluorocyclobutanecarboxylic acid with 1,2-oxazol-3-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The resulting product is then purified by column chromatography to obtain 3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide in its pure form.
Wissenschaftliche Forschungsanwendungen
3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide has been shown to have potential applications in scientific research, particularly in the field of epigenetics. Epigenetic modifications, such as histone acetylation, play a crucial role in the regulation of gene expression. HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. 3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide has been found to inhibit the activity of HDACs, leading to the increased acetylation of histones and the activation of gene expression. This makes 3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide a potential candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Eigenschaften
IUPAC Name |
3,3-difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O2/c9-8(10)3-5(4-8)7(13)11-6-1-2-14-12-6/h1-2,5H,3-4H2,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMOKDLLTJOGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C(=O)NC2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2708123.png)



![N-(3,5-dimethylphenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2708131.png)
![(2E)-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2708132.png)

![1-[6-Chloro-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2708134.png)

![N-(4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2708136.png)
![N-[(3,4-dichlorophenyl)methyl]-2-methylpropan-2-amine](/img/structure/B2708139.png)

